Ghrelin Acetate

説明

Historical Context of Ghrelin Discovery and Early Research Paradigms

The journey to identifying ghrelin began long before its actual discovery. In the late 1970s, researchers synthesized a group of molecules known as growth hormone secretagogues (GHSs), which were observed to stimulate the release of growth hormone (GH). nih.govoup.com This led to the hypothesis of a yet-to-be-discovered natural hormone that would act through the same receptor as these synthetic compounds. nih.gov

In 1996, the receptor for these GHSs, the growth hormone secretagogue receptor (GHS-R), was cloned. nih.gov This pivotal step paved the way for a targeted search for its endogenous ligand. The breakthrough came in 1999 when Masayasu Kojima, Kenji Kangawa, and their colleagues isolated a 28-amino acid peptide from rat stomach extracts that activated this receptor. nih.govoup.com They named this novel hormone "ghrelin," a name derived from the Proto-Indo-European root "ghre-," meaning "to grow," reflecting its potent ability to stimulate GH release. nih.govwikipedia.org

The initial research paradigm was heavily focused on ghrelin's role as a "hunger hormone." nih.gov Studies demonstrated that ghrelin levels rise before meals and fall after eating, and its administration stimulates food intake. nih.gov This led to the early view of ghrelin as a key signal from the gastrointestinal system to the brain to regulate hunger and energy balance. nih.gov

Evolution of Research Perspectives on Acylated Ghrelin's Physiological Relevance

A unique feature of ghrelin is its post-translational modification, a process called acylation, where an n-octanoyl group is attached to the third serine residue of the peptide. pnas.orgphysiology.org This acylation is crucial for ghrelin to bind to and activate its receptor, GHS-R1a, and is therefore essential for many of its biological activities. pnas.orgnih.gov The unacylated form, des-acyl ghrelin, was initially considered inactive. royalsocietypublishing.org

The discovery of the enzyme responsible for this acylation, ghrelin O-acyltransferase (GOAT), was a major breakthrough in understanding the significance of this modification. nih.govnih.gov Research has since revealed that acylated ghrelin's influence extends far beyond appetite and GH release. It is now implicated in a wide range of physiological processes, including:

Glucose Metabolism: Acylated ghrelin has been shown to influence insulin secretion and glucose homeostasis. nih.govpnas.org

Cardiovascular Function: It exhibits effects on cardiac contractility and vasodilation. nih.govnih.gov

Gastrointestinal Motility: Ghrelin stimulates gastric acid secretion and gut movement. nih.govnih.gov

Neuroprotection and Cognition: Emerging evidence suggests a role for acylated ghrelin in learning, memory, and protecting against neurodegenerative processes. nih.govnih.govjci.org

Stress and Mood: The ghrelin system has been linked to the body's response to stress and the regulation of mood and anxiety. nih.govmit.edu

Methodological Advancements Facilitating Ghrelin System Investigations

Our understanding of the ghrelinergic system has been significantly shaped by advancements in research methodologies. Early studies relied heavily on traditional techniques like radioimmunoassays (RIAs) to measure ghrelin levels. sceti.co.jp While useful, these methods can sometimes lack the specificity to distinguish between the acylated and des-acylated forms of the hormone. nih.gov

The development of more sophisticated analytical techniques has been instrumental in advancing the field. These include:

Enzyme-Linked Immunosorbent Assays (ELISAs): Specific ELISAs have been developed to quantify both total ghrelin and, more importantly, the distinct acylated form, providing more accurate insights into its physiological regulation. antibodies-online.combiovendor.comabcam.com

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the simultaneous quantification of ghrelin and des-acyl ghrelin. nih.govfrontiersin.orgoup.com This technique offers a significant advantage in its ability to precisely differentiate between the two forms.

Genetically Modified Animal Models: The creation of knockout mice lacking the genes for ghrelin, the ghrelin receptor (GHSR), or the GOAT enzyme has been crucial in dissecting the specific roles of the ghrelinergic system. nih.govresearchgate.netjci.org These models have allowed researchers to observe the consequences of a non-functional ghrelin system, revealing its importance in various physiological and pathological states. nih.govjci.org

Chemo- and Optogenetics: Recent advancements in chemo- and optogenetic techniques are enabling researchers to manipulate the activity of specific neurons involved in the ghrelin signaling pathway with high temporal and spatial precision. researchgate.net This allows for a more detailed investigation of the neural circuits through which ghrelin exerts its effects.

These methodological advancements continue to refine our understanding of the intricate and far-reaching influence of the ghrelinergic system.

Interactive Data Tables

Key Milestones in Ghrelin Research

| Year | Milestone | Key Finding/Significance | Reference(s) |

|---|---|---|---|

| 1976 | Discovery of Growth Hormone Secretagogues (GHSs) | Synthetic peptides found to stimulate growth hormone release, hinting at an unknown natural ligand. | nih.govoup.com |

| 1996 | Cloning of the GHS Receptor (GHS-R) | The receptor for GHSs was identified, providing a target for discovering the endogenous ligand. | nih.gov |

| 1999 | Isolation and Identification of Ghrelin | The endogenous ligand for the GHS-R was discovered in the stomach. | nih.govoup.com |

| 2000 | Ghrelin's Role in Metabolism Uncovered | Research revealed ghrelin's function in regulating food intake and body weight. | nih.gov |

Physiological Functions of Acylated Ghrelin

| Physiological System | Function of Acylated Ghrelin | Reference(s) |

|---|---|---|

| Endocrine | Stimulates Growth Hormone (GH) release. | nih.govnih.gov |

| Metabolic | Increases appetite and food intake, influences glucose homeostasis. | nih.govbiomedres.us |

| Gastrointestinal | Stimulates gastric acid secretion and motility. | nih.govnih.gov |

| Cardiovascular | Exerts effects on vasodilation and cardiac contractility. | nih.govnih.gov |

| Central Nervous System | Plays a role in learning, memory, and neuroprotection. | nih.govnih.govjci.org |

特性

IUPAC Name |

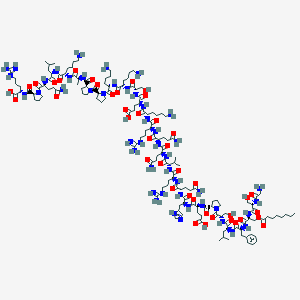

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-118(209)238-78-106(191-135(225)103(75-197)171-115(204)73-154)137(227)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)190-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-104(76-198)136(226)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,226)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,227)(H,188,218)(H,189,219)(H,190,222)(H,191,225)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKDKYIHGQKHHM-RJKLHVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H249N47O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biochemistry of Ghrelin Acylation

Preproghrelin Processing and Post-Translational Modifications

The synthesis of ghrelin begins with the transcription of the GHRL gene, which encodes the 117-amino acid precursor protein, preproghrelin researchgate.netmdpi.comresearchgate.netqut.edu.au. Preproghrelin undergoes a series of complex post-translational modifications to yield mature ghrelin. Initially, preproghrelin is cleaved in the endoplasmic reticulum (ER) to form proghrelin researchgate.netmdpi.comqut.edu.au. Proghrelin then undergoes a crucial modification: acylation at Ser3, primarily with an eight-carbon fatty acid (octanoic acid), a process catalyzed by GOAT mdpi.comqut.edu.aunih.govoup.comnih.govnih.gov. This octanoylation is essential for the peptide to become biologically active mdpi.comnih.govoup.comnih.govnih.govfrontiersin.orgroyalsocietypublishing.orgnih.govsyr.edu. Following acylation, proghrelin is further processed by prohormone convertases (PCs), specifically PC1/3, which cleaves the peptide to yield the mature 28-amino acid acyl-ghrelin researchgate.netmdpi.comqut.edu.aunih.gov. Des-acyl ghrelin is also produced through this processing pathway, representing the form of ghrelin lacking the octanoyl modification at Ser3 researchgate.netmdpi.comresearchgate.netqut.edu.auresearchgate.netnih.gov. These mature forms are then packaged into secretory vesicles for release into circulation researchgate.net.

Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-Acyltransferase (GOAT), also known as membrane-bound O-acyltransferase domain-containing 4 (MBOAT4), is a key enzyme in the activation of ghrelin mdpi.comnih.govoup.comnih.govroyalsocietypublishing.orgnih.govsyr.edunih.govnih.govoup.comwikipedia.orgbiorxiv.orgacs.orgresearchgate.net. It is an 11-transmembrane integral membrane protein localized primarily in the endoplasmic reticulum membrane syr.edunih.govnih.govwikipedia.orgacs.orgresearchgate.net. GOAT is unique as it specifically catalyzes the acylation of ghrelin, making it the only known enzyme to perform this modification on ghrelin mdpi.comnih.govoup.comnih.govnih.govroyalsocietypublishing.orgnih.govnih.govnih.govwikipedia.org.

GOAT's Role in Acyl-Ghrelin Synthesis and Activation

GOAT's primary function is to transfer an octanoyl group from an acyl-CoA donor to the hydroxyl group of Ser3 on proghrelin mdpi.comnih.govoup.comnih.govnih.govroyalsocietypublishing.orgsyr.edunih.gov. This specific post-translational modification is indispensable for ghrelin's ability to bind to the GHS-R1a and elicit its physiological responses, such as stimulating growth hormone secretion and appetite mdpi.comnih.govnih.govfrontiersin.orgroyalsocietypublishing.orgnih.govsyr.edu. Without this acylation, ghrelin remains in its des-acyl form, which has significantly reduced or no affinity for GHS-R1a mdpi.comqut.edu.aunih.govnih.gov. GOAT is therefore central to the production of the biologically active form of ghrelin mdpi.comnih.govoup.comroyalsocietypublishing.orgnih.gov.

Molecular Mechanisms of GOAT Catalysis

The precise catalytic mechanism of GOAT is still under investigation, but it is understood to involve a catalytic channel within its transmembrane structure nih.govnih.govresearchgate.net. Key residues, such as Histidine 338 (H338) and Asparagine 307 (N307) in mouse GOAT, are conserved and believed to play critical roles in catalysis nih.govnih.govwikipedia.orgresearchgate.net. H338, in particular, is thought to act as a general base, facilitating the transfer of the acyl group biorxiv.orgresearchgate.net. GOAT exhibits a preference for an eight-carbon acyl chain, aligning with the biological observation of ghrelin octanoylation nih.govacs.orgacs.org. Studies suggest that the N-terminal sequence of ghrelin, particularly the Gly-Ser-Ser-Phe (GSSF) motif, is crucial for GOAT substrate recognition and binding syr.edunih.govwikipedia.orgbiorxiv.orgnih.govacs.org. GOAT can also acylate substrates with a threonine at position 3, albeit with reduced efficiency, and it can accept D-serine as a substrate wikipedia.orgroyalsocietypublishing.org. Furthermore, GOAT has been shown to interact with extracellular ghrelin and can facilitate ligand cell internalization, suggesting a role beyond the ER lumen in certain cellular contexts biorxiv.orgacs.org.

Regulation of GOAT Activity and Expression

GOAT activity and expression are tightly regulated by metabolic status and hormonal signals wikipedia.orgnih.govresearchgate.net. Stomach GOAT mRNA levels have been shown to correlate with circulating acyl-ghrelin levels in fasted and diet-induced obese mice nih.gov. GOAT expression is also regulated in target tissues like the pituitary and hypothalamus nih.gov. Acyl-ghrelin itself, but not des-acyl ghrelin, has been shown to increase GOAT expression in primary pituitary cell cultures nih.gov. Hormones such as growth hormone-releasing hormone (GHRH) and leptin can increase GOAT expression, while somatostatin (SST) decreases it nih.gov. The mammalian target of rapamycin (mTOR) signaling pathway also plays a role; inhibition of mTOR signaling (e.g., by rapamycin or TSC1/TSC2 overexpression) leads to increased GOAT expression, suggesting a transcriptional regulation mechanism researchgate.net. Energy balance significantly influences GOAT, with expression upregulated during fasting and inhibited in obesity researchgate.net. Bioavailability of lipids and fatty foods can also activate GOAT wikipedia.org.

Des-acyl Ghrelin: Formation and Putative Physiological Roles

Des-acyl ghrelin (DAG) is formed when the octanoyl group is not added to Ser3 during post-translational modification of proghrelin researchgate.netmdpi.comresearchgate.netqut.edu.auresearchgate.netnih.gov. It is the predominant circulating form of ghrelin, accounting for over 90% of total ghrelin in plasma researchgate.netnih.gov. Initially considered an inactive form, emerging research suggests that des-acyl ghrelin possesses distinct biological activities, often counteracting or modulating the effects of acyl-ghrelin mdpi.comresearchgate.netnih.govoup.comresearchgate.net. These putative roles include influencing food intake, regulating glucose metabolism, affecting cell survival, and modulating gastric motility, potentially through GHSR-independent mechanisms or as-yet-unidentified receptors mdpi.comresearchgate.netnih.govoup.comresearchgate.net. For instance, des-acyl ghrelin has been shown to reduce adiposity and improve insulin sensitivity in some studies oup.comresearchgate.net.

Structural Determinants of Ghrelin Acylation

The acylation of ghrelin is a highly specific process dictated by structural features of both the ghrelin peptide and the GOAT enzyme nih.govsyr.edunih.govbiorxiv.orgresearchgate.netnih.govacs.orgacs.org. The critical site for acylation is the serine residue at position 3 (Ser3) mdpi.comnih.govoup.comnih.govfrontiersin.orgroyalsocietypublishing.orgnih.govsyr.edu. The N-terminal sequence of ghrelin, particularly the Gly-Ser-Ser-Phe (GSSF) motif, plays a significant role in GOAT's recognition and binding of its substrate syr.edunih.govwikipedia.orgbiorxiv.orgnih.govacs.org. Specific amino acid residues within ghrelin, such as Glycine at position 1 (G1) and Phenylalanine at position 4 (Phe4), are important for GOAT selectivity and binding affinity biorxiv.orgresearchgate.netnih.govacs.org. The octanoyl chain itself is recognized by the GOAT active site, which exhibits a marked preference for an eight-carbon acyl chain nih.govacs.orgacs.org. Downstream sequence elements of ghrelin also contribute to its binding to GOAT nih.govacs.org.

Compound List

Ghrelin Receptor Ghsr1a Pharmacology and Signal Transduction

GHSR1a Expression and Distribution in Animal Models

The functional ghrelin receptor, GHSR1a, exhibits a widespread but distinct distribution in both the central nervous system and peripheral tissues of various animal models, including rodents, primates, and zebrafish. nih.govnih.govconicet.gov.ar This distribution pattern underscores the diverse physiological functions attributed to ghrelin signaling. nih.gov

Central Nervous System Distribution (e.g., hypothalamus, mesolimbic system, hippocampus, brainstem)

Within the central nervous system, GHSR1a mRNA is prominently expressed in key regions associated with energy homeostasis, reward, and memory. frontiersin.org The highest concentrations are consistently found in the pituitary gland and various hypothalamic nuclei, such as the arcuate nucleus (ARH), ventromedial nucleus (VMH), and paraventricular nucleus (PVH). oup.comnih.govannualreviews.org This localization is in line with ghrelin's primary role in stimulating growth hormone secretion and regulating appetite. frontiersin.orgphysiology.orgguidetopharmacology.org

The mesolimbic pathway, a critical circuit for reward and motivation, also shows significant GHSR1a expression. nih.govfrontiersin.org Specifically, the receptor is present in the ventral tegmental area (VTA) and the nucleus accumbens, suggesting a role for ghrelin in the rewarding aspects of food intake. nih.govfrontiersin.orgplos.org Furthermore, the hippocampus, a brain region integral to learning and memory, expresses high levels of GHSR1a, and ghrelin administration in this area has been shown to influence cognitive functions related to food-seeking behavior. annualreviews.orgnih.govfrontiersin.org

Expression of GHSR1a is also detected in the brainstem, including the area postrema, the nucleus of the solitary tract, and the dorsal motor nucleus of the vagus. frontiersin.orgnih.gov These regions are involved in the control of autonomic functions and the relay of sensory information from the periphery to the brain.

Peripheral Tissue Distribution (e.g., pancreas, heart, gastrointestinal tract)

While the central nervous system displays the highest density of GHSR1a, the receptor is also expressed in a variety of peripheral tissues, albeit at lower levels. oup.com This peripheral distribution points to the multifaceted nature of ghrelin's actions beyond its central effects.

In the pancreas of animal models, GHSR1a is found in both alpha and beta cells, where it is involved in modulating insulin and glucagon secretion. mdpi.com The heart and myocardium also express the ghrelin receptor, and its activation has been linked to cardioprotective effects. frontiersin.orgendocrine-abstracts.org

The gastrointestinal tract, the primary site of ghrelin synthesis, also expresses GHSR1a. The receptor is located in the mucosa and myenteric plexus of the stomach and intestines, where it plays a role in regulating gut motility. mdpi.com Other peripheral tissues with notable GHSR1a expression include the adrenal glands, thyroid, spleen, and kidneys. frontiersin.org

Ligand Binding Mechanisms of Acylated Ghrelin to GHSR1a

The binding of acylated ghrelin to its receptor, GHSR1a, is a highly specific process that is absolutely dependent on the presence of an acyl modification, typically an n-octanoyl group, on the serine-3 residue of the ghrelin peptide. frontiersin.orgoup.comspring8.or.jp This unique structural feature is essential for receptor activation and subsequent signal transduction. frontiersin.orgresearchgate.net

N-terminal Acyl Chain Interaction

The n-octanoyl chain of ghrelin plays a critical role in the binding process by inserting into a deep, hydrophobic pocket within the transmembrane domain of GHSR1a. pnas.orgfrontiersin.org This interaction is thought to stabilize the active conformation of the receptor. researchgate.net While the acyl chain itself may not form highly specific interactions with individual amino acid residues, it is crucial for engaging the deeper binding sites of the receptor. frontiersin.org The length of the acyl chain is also important, with medium to long chains (up to 16 carbons) being effective for receptor activation, while shorter chains (less than 7 carbons) show reduced efficiency. tandfonline.com

Conformational Changes Induced by Acyl-Ghrelin Binding

The binding of acylated ghrelin to GHSR1a induces significant conformational changes in the receptor. nih.gov These changes involve the transmembrane α-helices, which alter the conformation of the intracellular loops and facilitate the interaction with G-proteins, leading to the initiation of downstream signaling pathways. nih.gov Structural studies have revealed a "bifurcated pocket" in the ghrelin receptor that accommodates the ghrelin molecule. frontiersin.orgnih.gov Upon agonist binding, a crevasse observed in the inactive state of the receptor disappears as transmembrane helix 7 (TM7) shifts towards transmembrane helix 6 (TM6). frontiersin.org

Role of Specific Amino Acid Residues in Receptor Binding

Several key amino acid residues within the GHSR1a binding pocket are crucial for the interaction with acylated ghrelin. A salt bridge formed between Glutamic acid 124 (Glu124) in transmembrane domain 3 (TM3) and Arginine 283 (Arg283) in transmembrane domain 6 (TM6) is critical for receptor activation. spring8.or.jp Mutations of these residues have been shown to abolish ghrelin-induced receptor function. spring8.or.jp

The N-terminal region of ghrelin also forms important contacts. The main chain of Serine-2 (Ser2) of ghrelin interacts with Aspartate 99 (Asp99) and Arginine 102 (Arg102) in the receptor. frontiersin.org Furthermore, Phenylalanine 4 (Phe4) and Leucine 5 (Leu5) of ghrelin, along with the octanoyl moiety, form a rigid hydrophobic core upon binding to the receptor. researchgate.netpnas.org Specific phenylalanine residues within the receptor's binding pocket, such as Phe279, Phe286, and Phe312, are also essential for receptor activation, likely through interactions with the acyl chain of ghrelin. spring8.or.jpresearchgate.netnih.gov

Intracellular Signaling Pathways Mediated by GHSR1a Activation

The binding of ghrelin to GHSR1a triggers a conformational change in the receptor, facilitating its interaction with various intracellular G proteins and other signaling molecules. researchgate.net This interaction initiates multiple downstream signaling pathways, leading to a wide range of cellular responses. The primary signaling cascades activated by GHSR1a include those dependent on Gαq/11, Gαi/o, and β-arrestin. nih.govresearchgate.net

The most well-characterized signaling mechanism of GHSR1a is the Gαq/11-dependent pathway. researchgate.netuq.edu.au Upon ghrelin binding, GHSR1a activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). nih.govebi.ac.uk PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uq.edu.aumdpi.com

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govebi.ac.uk This initial rise in intracellular calcium is a hallmark of GHSR1a activation. nih.gov The subsequent influx of extracellular calcium can be facilitated by the activation of voltage-gated calcium channels, a process that can be influenced by DAG-mediated activation of Protein Kinase C (PKC), which can inhibit potassium channels and lead to membrane depolarization. researchgate.net This elevation in intracellular calcium is a critical step in many of ghrelin's physiological effects, including the stimulation of growth hormone release from the pituitary gland and the modulation of neurotransmitter release. nih.gov In Chinese hamster ovary (CHO) cells, ghrelin-induced activation of GHSR1a leads to ERK1/2 activation through a PLC- and PKCε-dependent pathway. nih.gov

Table 1: Key Components of the GHSR1a-Mediated Gαq/11 Signaling Pathway

| Component | Function |

| Ghrelin Acetate | Endogenous ligand that binds to and activates GHSR1a. |

| GHSR1a | G protein-coupled receptor that undergoes a conformational change upon ligand binding. |

| Gαq/11 | Heterotrimeric G protein subunit that is activated by GHSR1a. |

| Phospholipase C (PLC) | Enzyme that is stimulated by Gαq/11 and cleaves PIP2. nih.govebi.ac.uk |

| Inositol 1,4,5-Trisphosphate (IP3) | Second messenger that mobilizes intracellular calcium from the endoplasmic reticulum. uq.edu.auebi.ac.uk |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C (PKC). uq.edu.auebi.ac.uk |

| Protein Kinase C (PKC) | A family of kinases that can phosphorylate various downstream targets, influencing cellular processes. uq.edu.au |

| Calcium (Ca2+) | A ubiquitous second messenger that mediates a wide range of cellular responses. nih.gov |

GHSR1a can also couple to inhibitory G proteins of the Gαi/o family. researchgate.netuq.edu.au Activation of Gαi/o typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. uq.edu.au However, the role of this pathway in ghrelin signaling is complex and can be cell-type specific.

In some contexts, ghrelin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation. nih.govnih.gov For instance, in 3T3-L1 preadipocytes, the mitogenic effect of ghrelin is mediated by both the PI3K/Akt and MAPK pathways, via a Gi-protein. plos.org The activation of Gαi/o can also lead to the activation of PI3K, which in turn can activate PKCε, PKA, and AKT. researchgate.net In human pancreatic islet microendothelial cells, ghrelin gene products promote cell survival through the activation of PI3K/Akt, ERK1/2, and cAMP/PKA signaling pathways. nih.gov Furthermore, in certain neurons, the ghrelin-induced increase in intracellular calcium is dependent on the cAMP-PKA signaling pathway following the coupling of a Gαs protein to GHSR1a. nih.gov

In addition to G protein-mediated signaling, GHSR1a can signal through β-arrestin-dependent pathways. pnas.orgresearchgate.net Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. plos.orgresearchgate.net This recruitment serves to desensitize the G protein signal and target the receptor for internalization. plos.orgmdpi.com

However, β-arrestins also act as signaling scaffolds, initiating a second wave of signaling that is independent of G proteins. nih.govplos.org These β-arrestin-scaffolded complexes can activate various kinases, including those of the mitogen-activated protein kinase (MAPK) family, such as extracellular signal-regulated kinase (ERK), as well as Akt and RhoA. nih.govplos.org For example, GHSR1a-mediated ERK1/2 phosphorylation involves both G protein and β-arrestin components. nih.gov The interaction with β-arrestin is essential for the GHSR1a-mediated induction of RhoA signaling and subsequent actin remodeling. nih.gov

The signaling pathways initiated by GHSR1a activation are not isolated but rather engage in extensive crosstalk with other major intracellular signaling networks.

MAPK/ERK: As mentioned, ghrelin can activate the MAPK/ERK pathway through both G protein- and β-arrestin-dependent mechanisms. nih.govnih.gov In preadipocytes, ghrelin stimulates the proliferation and inhibits apoptosis via the MAPK/ERK pathway. nih.gov

mTOR: The mechanistic target of rapamycin (mTOR) pathway is a key regulator of cell growth and metabolism. In some neuronal populations, mTOR signaling is involved in the effects of ghrelin on neuropeptide expression. nih.gov However, the relationship between ghrelin-stimulated AMPK and mTOR activation can be complex and seemingly contradictory to the classical view of AMPK as a negative regulator of mTOR. nih.gov

AMPK: AMP-activated protein kinase (AMPK) is a crucial energy sensor. Ghrelin can modulate AMPK activity in a tissue-specific manner. For example, in the hypothalamus, ghrelin can activate AMPK, which is involved in regulating food intake. researchgate.netnih.gov

SIRT1/p53: In the hypothalamus, ghrelin has been shown to inhibit lipogenesis and stimulate fatty acid oxidation via sirtuin1 (Sirt1)/p53/AMPK signaling pathways. nih.gov

Table 2: Overview of GHSR1a Signaling Pathways and Crosstalk

| Pathway | Key Mediators | Downstream Effects | Research Findings |

| Gαq/11 | PLC, IP3, DAG, Ca2+, PKC | Growth hormone release, neurotransmitter release, ERK1/2 activation. nih.govnih.gov | The canonical and most well-defined pathway for GHSR1a. researchgate.netuq.edu.au |

| Gαi/o | Adenylate Cyclase (inhibition), cAMP, PI3K, AKT | Cell survival, proliferation, modulation of neuronal activity. nih.govnih.gov | Can be cell-type specific and is involved in mitogenic effects. plos.org |

| β-Arrestin | GRKs, β-arrestin 1/2, ERK, RhoA | Receptor internalization, desensitization, actin remodeling. nih.govmdpi.com | Provides a G protein-independent wave of signaling. plos.org |

| Crosstalk | MAPK/ERK, mTOR, AMPK, SIRT1/p53 | Regulation of energy homeostasis, cell growth, gene expression. nih.govnih.gov | Integrates ghrelin signaling with cellular energy status and stress responses. mdpi.com |

Beta-Arrestin Dependent Signaling

Constitutive Activity of GHSR1a and its Research Implications

A remarkable feature of GHSR1a is its high level of constitutive activity, meaning it can signal in the absence of an agonist like ghrelin. eneuro.orgnih.gov This ligand-independent signaling is estimated to be as high as 50% of its maximal ghrelin-stimulated activity through the Gαq/11 pathway. mdpi.comeneuro.org This intrinsic activity is a property of the receptor monomer itself. nih.gov

The constitutive activity of GHSR1a is physiologically relevant and has been implicated in the regulation of food intake and body weight. nih.govmdpi.com For example, inverse agonists, which inhibit this basal activity, have been shown to decrease food intake. mdpi.com A mutation in the human GHSR1a gene that abolishes its constitutive activity is associated with familial short stature, highlighting its importance in growth hormone regulation. nih.govmdpi.com The constitutive activity of GHSR1a primarily signals through the Gαq/11-PLC-IP3 pathway, leading to intracellular calcium mobilization. researchgate.netmdpi.com It has also been shown to inhibit presynaptic calcium channels through a Gαi/o-dependent mechanism. rupress.orgrupress.org This high level of basal signaling suggests that the regulation of GHSR1a expression and trafficking is a critical control point for its physiological function, even in the absence of its ligand. eneuro.org

Biased Agonism and Functional Selectivity in Ghrelin Receptor Research

The ability of GHSR1a to couple to multiple G proteins and β-arrestin allows for the phenomenon of biased agonism, or functional selectivity. pnas.orgoup.com This concept describes how different ligands can stabilize distinct receptor conformations, preferentially activating a subset of the available signaling pathways. pnas.orgresearchgate.net

For instance, some synthetic ligands may act as biased agonists, activating G protein-dependent pathways without recruiting β-arrestin, or vice versa. mdpi.com An example is the ligand JMV3018, which can partially activate the Gαq-protein signaling pathway but is unable to recruit β-Arrestin. mdpi.com This functional selectivity offers the potential to develop novel therapeutics that uncouple the desired effects of GHSR1a activation from unwanted side effects. oup.compnas.org By designing ligands with specific signaling profiles, it may be possible to selectively target certain physiological responses, such as appetite stimulation, while avoiding others. pnas.org The study of biased agonism at the GHSR1a is a burgeoning field, with significant implications for the development of more refined and targeted therapies for metabolic and other disorders. nih.gov

Neuroendocrine and Metabolic Regulation by Acylated Ghrelin: Preclinical Research

Regulation of Growth Hormone Secretion and its Interplay with IGF-1

Acylated ghrelin, often referred to as ghrelin, is a potent stimulator of growth hormone (GH) release from the anterior pituitary gland. mdpi.com This 28-amino acid peptide, primarily produced in the stomach, was first identified as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R). researchgate.net The O-n-octanoylation at the serine 3 residue is essential for its biological activity, including the ability to stimulate GH secretion both in vivo and in vitro. researchgate.net

The regulation of GH secretion is a complex process primarily governed by the interplay of growth hormone-releasing hormone (GHRH) and somatostatin. nih.gov Preclinical and clinical evidence suggests that acylated ghrelin amplifies the pulsatile release of GH. nih.gov In a study involving healthy men, a positive correlation was observed between the amplitude of GH secretory events and the concentration of acylated ghrelin in the preceding hour, particularly in the fed state. nih.gov This suggests that under normal feeding conditions, endogenous acylated ghrelin enhances the magnitude of GH pulses. nih.gov

The interaction between ghrelin, GH, and insulin-like growth factor-1 (IGF-1) forms a critical axis in metabolic regulation. mdpi.com GH stimulates the production of IGF-1, a hormone that mediates many of the anabolic effects of GH. mdpi.comnih.gov Ghrelin's stimulation of the GH/IGF-1 axis has been shown to have anabolic effects, such as increasing muscle mass in animal models of cachexia. mdpi.com However, the long-term effects of ghrelin receptor agonists on this axis can be complex, with some studies showing a surprising decrease in IGF-1 with prolonged treatment. researchgate.net Furthermore, ghrelin's influence on the GH/IGF-1 axis is considered a potential mechanism for its effects on bone metabolism. mdpi.com

Hypothalamic Circuitry and Energy Homeostasis

Acylated ghrelin plays a crucial role in the central regulation of energy balance by acting on key hypothalamic circuits. portlandpress.com The ghrelin receptor, GHSR1a, is prominently located on specific neuronal populations within the hypothalamus, a primary center for appetite and energy homeostasis control. portlandpress.com

Modulation of NPY/AgRP and POMC Neuron Activity

The arcuate nucleus (ARC) of the hypothalamus contains two key neuronal populations that are critical for energy balance: the orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP), and the anorexigenic (appetite-suppressing) neurons that produce pro-opiomelanocortin (POMC). mdpi.comfrontiersin.org

Acylated ghrelin directly stimulates NPY/AgRP neurons, leading to an increase in their firing activity. mdpi.comfrontiersin.orgnih.gov This activation is essential for ghrelin's orexigenic effects. frontiersin.orgnih.gov Electrophysiological studies have demonstrated that ghrelin increases the firing rate of NPY/AgRP neurons, promoting the release of NPY and GABA. mdpi.comfrontiersin.org The release of these neurotransmitters has a dual effect: NPY acts on downstream receptors to stimulate food intake, while GABA inhibits the activity of adjacent POMC neurons, further promoting appetite. frontiersin.orgoup.com

Conversely, acylated ghrelin inhibits the activity of POMC neurons. frontiersin.orgnih.govoup.com This inhibition is, in part, mediated by the increased GABAergic input from the stimulated NPY/AgRP neurons. frontiersin.org By suppressing the activity of these anorexigenic neurons, ghrelin reduces the release of α-melanocyte-stimulating hormone (α-MSH), a cleavage product of POMC that signals satiety. mdpi.com The coordinated stimulation of NPY/AgRP neurons and inhibition of POMC neurons by acylated ghrelin creates a powerful drive for food consumption. oup.com

Table 1: Effects of Acylated Ghrelin on Hypothalamic Neurons

| Neuronal Population | Effect of Acylated Ghrelin | Neurotransmitter Release | Overall Effect on Appetite |

|---|---|---|---|

| NPY/AgRP | Stimulation/Increased Firing | Increased NPY and GABA | Stimulation (Orexigenic) |

| POMC | Inhibition/Decreased Firing | Decreased α-MSH | Stimulation (by reducing satiety signals) |

Effects on Feeding Behavior and Appetite Regulation in Animal Models

In animal models, the administration of acylated ghrelin consistently leads to a potent, short-term increase in food intake. frontiersin.org This orexigenic effect is a hallmark of ghrelin's physiological function. frontiersin.org Studies in rodents have shown that both central and peripheral administration of acylated ghrelin stimulates vigorous feeding bouts. frontiersin.org

Beyond homeostatic feeding, acylated ghrelin is also implicated in the regulation of hedonic, or reward-based, feeding behaviors. nih.gov Preclinical studies have demonstrated that ghrelin can enhance the rewarding properties of palatable, high-fat foods. nih.govconicet.gov.ar For instance, ghrelin administration increases the motivation of rodents to work for food rewards in operant conditioning paradigms. nih.govfrontiersin.org This suggests that ghrelin not only signals hunger but also increases the pleasure derived from eating, particularly energy-dense foods.

The enzyme ghrelin O-acyltransferase (GOAT), which is responsible for the acylation of ghrelin, is crucial for these effects. nih.gov Animal models lacking GOAT exhibit reduced hedonic feeding, highlighting the importance of acylated ghrelin in regulating food motivation. nih.govconicet.gov.ar Furthermore, social stressors in mice have been shown to increase plasma acylated ghrelin levels, which in turn enhances feeding behavior, particularly in young male mice. plos.org

Influence on Adiposity and Fat Metabolism (e.g., lipogenesis, fat oxidation, thermogenesis)

Acylated ghrelin promotes adiposity and fat storage through both central and peripheral mechanisms. portlandpress.com Chronic administration of acylated ghrelin in animal models leads to an increase in body weight and fat mass. portlandpress.comfrontiersin.org

Centrally, ghrelin's stimulation of orexigenic neurons in the hypothalamus contributes to increased fat storage. portlandpress.comkarger.com Peripherally, acylated ghrelin has direct effects on adipose tissue. mdpi.com It has been shown to stimulate the expression of several proteins involved in fat storage, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and lipoprotein lipase (LPL), thereby promoting lipid accumulation within adipocytes. karger.com

Studies in mice have shown that acylated ghrelin increases adiposity and triglyceride clearance, and that these effects are dependent on the ghrelin receptor (GHSR). mdpi.com Furthermore, ghrelin appears to promote the uptake of free fatty acids into white adipose tissue. mdpi.com There is also evidence to suggest that acylated ghrelin can have antilipolytic effects, meaning it can inhibit the breakdown of stored fat in isolated adipocytes. karger.combinasss.sa.cr In muscle, however, some studies indicate that ghrelin may acutely stimulate fatty acid oxidation. binasss.sa.cr Neuronal GHSR has also been implicated in decreasing energy expenditure by suppressing thermogenesis. mdpi.com

Regulation of Glucose Metabolism and Insulin Sensitivity in Animal Models

Acylated ghrelin plays a significant role in regulating glucose homeostasis, generally by promoting an increase in blood glucose levels. mdpi.comnih.gov Its effects are multifaceted, involving actions on insulin secretion, insulin sensitivity, and counter-regulatory hormone release. nih.govfrontiersin.org

In numerous preclinical studies using rodent models, acylated ghrelin has been shown to suppress glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. nih.gov The ghrelin receptor is expressed in pancreatic islets, suggesting a direct regulatory role. mdpi.comnih.gov In addition to its effects on insulin secretion, acylated ghrelin can also impact insulin sensitivity in peripheral tissues. nih.gov Most studies indicate that acylated ghrelin worsens insulin sensitivity. nih.gov For instance, mice lacking the ghrelin gene have shown increased peripheral insulin sensitivity compared to their wild-type counterparts. nih.gov

Conversely, some studies suggest that central administration of acylated ghrelin may increase plasma insulin concentrations, indicating a complex and potentially opposing central versus peripheral role in insulin regulation. nih.govdiabetesjournals.org It is also important to note that ghrelin is essential for preventing severe hypoglycemia during periods of starvation in mice, highlighting its critical role in maintaining glucose homeostasis under conditions of extreme energy deficit. frontiersin.org

Table 2: Preclinical Findings on Acylated Ghrelin and Glucose Metabolism

| Metabolic Parameter | Observed Effect of Acylated Ghrelin in Animal Models | Reference Finding |

|---|---|---|

| Glucose-Stimulated Insulin Secretion (GSIS) | Suppression | Decreased GSIS in isolated mouse and rat islets. nih.gov |

| Insulin Sensitivity | Decreased/Worsened | Ghrelin-knockout mice exhibit increased peripheral insulin sensitivity. nih.gov |

| Blood Glucose | Increased | Administration of ghrelin raises circulating glucose. mdpi.com |

| Glucagon Secretion | Stimulation | Ghrelin stimulates glucagon secretion. frontiersin.org |

Stress Axis Modulation: Hypothalamic-Pituitary-Adrenal (HPA) Axis

Acylated ghrelin has been identified as a modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. mdpi.comfrontiersin.org Ghrelin can stimulate the HPA axis at multiple levels, leading to the release of stress hormones. mdpi.comtandfonline.com

In preclinical studies, ghrelin has been shown to stimulate the release of corticotropin-releasing hormone (CRH) from the hypothalamus. mdpi.com It may do this indirectly by activating CRH neurons. mdpi.comfrontiersin.org Following this, ghrelin can stimulate the anterior pituitary to release adrenocorticotropic hormone (ACTH). mdpi.comtandfonline.comucsd.edu This, in turn, stimulates the adrenal glands to secrete glucocorticoids, such as cortisol in humans and corticosterone in rodents. mdpi.com

The interaction between ghrelin and the HPA axis appears to be bidirectional. While ghrelin can activate the stress axis, stress itself can also influence ghrelin levels. ucsd.edu For example, some studies have shown that chronic stress can increase plasma ghrelin concentrations. ucsd.edu There is also evidence that ghrelin's modulation of the HPA axis may play a role in stress-induced changes in feeding behavior and anxiety. ucsd.edumdpi.com For instance, in response to acute stress, endogenous ghrelin has been shown to reduce anxiety-like behavior in mice, an effect linked to its stimulation of the HPA axis. ucsd.edu However, the precise mechanisms and the physiological significance of ghrelin's influence on the HPA axis are still under investigation and may vary depending on the nature and duration of the stressor. frontiersin.org

Influence on Gastrointestinal Motility and Secretion

Acylated ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, exerts significant influence over various gastrointestinal functions. touchendocrinology.comnih.gov Its effects are crucial for processes ranging from the rate at which the stomach empties its contents to the secretion of essential digestive juices. touchendocrinology.commdpi.com Preclinical research has elucidated the multifaceted role of acylated ghrelin in regulating gastric motility and secretion, highlighting its potential as a modulator of digestive physiology. touchendocrinology.comfrontiersin.org

Regulation of Gastric Emptying

Acylated ghrelin has been consistently shown to accelerate gastric emptying in a dose-dependent manner in various animal models. mdpi.com This prokinetic effect is vital for the efficient transfer of ingested food from the stomach to the small intestine. frontiersin.org Studies in rodents have demonstrated that the administration of acylated ghrelin can reverse delayed gastric emptying induced by stressors such as surgery or restraint. frontiersin.orgiu.edu For instance, in mice subjected to restraint stress, exogenous acylated ghrelin administration improved the delayed gastric emptying and reduced antral motility. frontiersin.orgiu.edu This suggests a role for ghrelin in maintaining normal gastric transit, particularly under conditions that might otherwise impair it. mdpi.com

The mechanisms underlying ghrelin's effects on gastric emptying are thought to involve both central and local pathways. mdpi.com Evidence suggests that acylated ghrelin can act on the vagus nerve, a key component of the parasympathetic nervous system that regulates digestive processes. frontiersin.org By stimulating vagal afferent pathways, ghrelin can influence the dorsal vagal complex in the brainstem, which in turn modulates gastric motor function. frontiersin.orgmdpi.com However, there is also evidence for direct effects of ghrelin on the gastrointestinal tract itself. mdpi.com

It is noteworthy that while acylated ghrelin promotes gastric emptying, its unacylated form, des-acyl ghrelin, has been shown to have the opposite effect, delaying gastric emptying. nih.gov This highlights the importance of the acylation process in determining the physiological actions of ghrelin on gastric motility. mdpi.com

Modulation of Gastric Acid and Pancreatic Enzyme Secretion

Acylated ghrelin plays a significant role in stimulating the secretion of gastric acid, a key component for digestion and sterilization of food in the stomach. touchendocrinology.commdpi.comnih.gov Preclinical studies in rats have demonstrated that ghrelin administration dose-dependently increases gastric acid secretion. nih.gov The potency of this effect has been shown to be comparable to that of other potent stimulators of acid secretion like gastrin and histamine. nih.gov The mechanism for this action appears to be mediated through the vagus nerve, as vagotomy abolishes the stimulatory effect of ghrelin on acid secretion. nih.gov Furthermore, ghrelin administration has been found to increase the mRNA concentration of histidine decarboxylase in the gastric mucosa, an enzyme crucial for the synthesis of histamine, which in turn stimulates acid secretion. nih.gov

In addition to its effects on gastric acid, acylated ghrelin also influences pancreatic secretions. touchendocrinology.com It has been shown to modulate pancreatic protein output, although the precise mechanisms and physiological significance are still under investigation. touchendocrinology.com Some studies suggest that ghrelin can inhibit glucose-stimulated insulin secretion from the pancreas. physiology.orgtum.deresearchgate.net This action is mediated through the growth hormone secretagogue receptor (GHS-R) present on pancreatic islet cells. physiology.orgresearchgate.net The interplay between ghrelin and pancreatic hormones is complex, with evidence suggesting that des-acyl ghrelin may counteract the inhibitory effects of acylated ghrelin on insulin secretion. tum.de

Migratory Motor Complex (MMC) Modulation

The migratory motor complex (MMC) is a cyclical pattern of gastrointestinal motility that occurs during the fasting state, serving to sweep undigested material through the digestive tract. nih.gov Preclinical research has identified acylated ghrelin as a key regulator of the MMC. frontiersin.orgiu.edu In various animal models, including the house musk shrew and rodents, ghrelin has been shown to stimulate phase II of the MMC. frontiersin.orgiu.edu This stimulation appears to be mediated through the vagus nerve. frontiersin.orgiu.edu Furthermore, ghrelin can induce a fasted-like motor pattern, enhancing motility in both the antrum and duodenum, even in the fed state. iu.edu In conditions of anorexia-cachexia in animal models, ghrelin administration has been shown to restore fed-like motor activities to a more normal fasted pattern. iu.edu This suggests that ghrelin plays a crucial role in initiating and regulating the inter-digestive motility patterns essential for gastrointestinal health. researchgate.net

Cardiovascular System Effects

Beyond its well-established roles in metabolic and gastrointestinal regulation, acylated ghrelin exerts significant effects on the cardiovascular system. touchendocrinology.comnih.gov Preclinical studies have revealed its capacity to modulate cardiac function and regulate vascular tone, suggesting a protective role in cardiovascular health. ahajournals.orgnih.gov

Cardiac Performance Modulation

Acylated ghrelin has demonstrated beneficial effects on cardiac performance, particularly in the context of heart failure. ahajournals.orgnih.gov In preclinical models of heart failure, ghrelin administration has been shown to improve cardiac function. ahajournals.org For instance, in dogs with pacing-induced heart failure, both acylated and des-acyl ghrelin enhanced myocardial oxygen consumption and partially corrected metabolic alterations by increasing free fatty acid oxidation and decreasing glucose oxidation. ahajournals.org While these metabolic changes were observed, direct inotropic effects (i.e., increased contractility) were not consistently seen in normal hearts. ahajournals.org However, in failing hearts, moderate improvements in stroke work and cardiac output were noted, which were likely due to a decrease in afterload rather than a direct increase in contractility. ahajournals.org

More recent studies in isolated mouse cardiomyocytes have shown that acylated ghrelin can increase fractional shortening, a measure of contractility, without altering intracellular calcium levels. nih.govnih.gov This suggests a novel mechanism of action that could be advantageous, as it may avoid the potential for calcium-overload-induced arrhythmias. nih.govnih.gov Furthermore, in a rat model of myocardial infarction, ghrelin treatment has been associated with improved left ventricular function and reduced cardiac remodeling. ahajournals.org These findings collectively point to the therapeutic potential of acylated ghrelin in improving the efficiency and function of the failing heart. ahajournals.orgnih.gov

Table 1: Effects of Acylated Ghrelin on Cardiac Parameters in a Canine Model of Heart Failure

| Parameter | Change with Acyl Ghrelin | Significance |

| Myocardial Oxygen Consumption | Increased by 9.9±3.7% | P<0.05 |

| Free Fatty Acid Oxidation | Increased by 32.5±10.9% | P<0.05 |

| Glucose Oxidation | Decreased by 41.4±8.9% | P<0.05 |

| Stroke Work | Moderate Improvement | Not specified |

| Cardiac Output | Moderate Improvement | Not specified |

| Data from a study on chronically instrumented dogs with pacing-induced heart failure. ahajournals.org |

Vascular Tone Regulation

Acylated ghrelin influences vascular tone, primarily by promoting vasodilation. nih.govnih.gov This effect contributes to a decrease in systemic vascular resistance and blood pressure. nih.gov The growth hormone secretagogue receptor (GHS-R1a), the receptor for acylated ghrelin, is expressed in various components of the cardiovascular system, including the aorta, coronary arteries, and peripheral vasculature. nih.gov Preclinical and clinical evidence suggests that ghrelin's vasodilatory actions are mediated, at least in part, by the promotion of nitric oxide (NO) production in endothelial cells. nih.gov NO is a potent vasodilator that plays a crucial role in regulating blood vessel tone and has anti-atherosclerotic properties. nih.gov

In addition to its direct effects on blood vessels, acylated ghrelin may also modulate vascular tone through its influence on the autonomic nervous system. nih.gov Studies have shown that ghrelin can reduce sympathetic nerve activity and enhance vagal tone, which would contribute to a reduction in blood pressure. nih.gov Des-acyl ghrelin, the unacylated form of the hormone, has also been implicated in the regulation of vascular tone, with some studies suggesting protective effects. nih.govfrontiersin.org For instance, des-acyl ghrelin has been shown to protect against oxidative stress-induced apoptosis in endothelial cells. frontiersin.org

Neuroregulation Beyond Metabolic Homeostasis

Acylated ghrelin's influence extends beyond the regulation of energy balance, playing a significant role in various neuroregulatory processes. Preclinical research has illuminated its involvement in reward-seeking behavior, learning, memory, mood, anxiety, sleep, and sensory perception.

Reward-Seeking Behavior and Dopaminergic System Interactions

Acylated ghrelin is a key modulator of reward-seeking behaviors, primarily through its interaction with the mesolimbic dopamine system. This system, which includes the ventral tegmental area (VTA) and its projections to the nucleus accumbens (NAc), is crucial for processing reward and motivation. mdpi.comnih.gov

Preclinical studies in rodents have consistently demonstrated that ghrelin administration enhances the rewarding properties of palatable food, alcohol, and illicit drugs. plos.orgfrontiersin.org This is achieved, in part, by ghrelin's ability to increase dopamine levels in the NAc. nih.govfrontiersin.org The growth hormone secretagogue receptor (GHS-R1a), ghrelin's receptor, is expressed on dopamine neurons within the VTA. mdpi.comfrontiersin.org Direct injection of ghrelin into the VTA stimulates the activity of these neurons, leading to increased dopamine release in the NAc and promoting reward-related behaviors. frontiersin.orgfrontiersin.orgfrontiersin.org

Furthermore, ghrelin's influence on reward is intertwined with other neurotransmitter systems. It has been shown to interact with the cholinergic-dopaminergic circuitry, suggesting a broader mechanism for its effects on motivation and reward. mdpi.com There is also evidence of interplay between ghrelin and the opioid and cannabinoid systems in modulating food reward. mdpi.comresearchgate.net For instance, ghrelin's effects on food reward can be mediated by the central opioid system. plos.org

The following table summarizes key preclinical findings on the interaction between acylated ghrelin and the dopaminergic system in reward-seeking behavior.

| Model System | Intervention | Key Findings | Reference(s) |

| Rodents | Ghrelin administration | Increases reward behavior for food, alcohol, and cocaine. | plos.org |

| Rodents | Ghrelin administration | Increases mesolimbic dopamine levels. | plos.org |

| Rodents | Direct ghrelin injection into VTA | Increases alcohol intake and activates the mesolimbic dopamine system. | frontiersin.orgfrontiersin.org |

| Rodents | Pharmacological or genetic impairment of ghrelin signaling | Reduces reward behaviors for food, alcohol, and cocaine. | plos.org |

| Rodents | Ghrelin administration | Enhances the incentive valuation of food. | mdpi.com |

| Rodents | Peripheral ghrelin administration | Increases extracellular dopamine concentration in the NAc. | nih.gov |

Learning and Memory Modulation

Acylated ghrelin has emerged as a significant modulator of cognitive functions, particularly learning and memory. The hippocampus, a brain region critical for memory formation and spatial navigation, is a key target for ghrelin's cognitive effects. The ghrelin receptor, GHS-R1a, is expressed in the hippocampus, and its activation has been linked to synaptic plasticity, a cellular mechanism underlying learning and memory. mdpi.comjcbior.com

Preclinical studies in rodents have shown that ghrelin administration can improve performance in various memory tasks. For example, intracerebroventricular or intra-hippocampal injections of ghrelin have been found to enhance memory retention in passive avoidance tasks. cuni.cz Systemic administration of ghrelin has also been shown to rescue memory deficits in animal models of Alzheimer's disease. conicet.gov.ar

The mechanisms underlying ghrelin's effects on cognition are multifaceted. Ghrelin has been shown to promote adult hippocampal neurogenesis, the birth of new neurons in the hippocampus. mdpi.com It also enhances hippocampal spine density and long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.com Furthermore, ghrelin may improve cognitive function by increasing the production of insulin-like growth factor-I (IGF-I) in the hippocampus. nagoya-cu.ac.jp

However, the effects of ghrelin on memory are not always straightforward and can depend on the specific memory task and the method of administration. For instance, while some studies report improved spatial memory with ghrelin treatment, others have found no effect or even impairment. cuni.cznih.gov

Below is a table summarizing key preclinical findings on the role of acylated ghrelin in learning and memory.

| Model System | Intervention | Key Findings | Reference(s) |

| Rats | Intracerebroventricular or intra-hippocampal ghrelin | Improved memory retention in passive avoidance task. | cuni.cz |

| Mice | Systemic ghrelin injection | Rescued memory deficits in an Alzheimer's disease model. | conicet.gov.ar |

| Rats | Systemic ghrelin administration | Stimulated adult hippocampal neurogenesis. | mdpi.com |

| Rats | Ghrelin administration | Increased hippocampal spine synapse density. | mdpi.com |

| Mice | Ghrelin administration | Improved spatial learning in the Morris water maze. | nagoya-cu.ac.jp |

| GHS-R1a deficient mice | Genetic knockout | Showed better spatial memory but worsening contextual fear conditioning. | nih.gov |

Mood and Anxiety-like Behaviors

The role of acylated ghrelin in regulating mood and anxiety is complex, with preclinical studies yielding seemingly contradictory results. Some studies suggest anxiolytic (anxiety-reducing) and antidepressant-like effects, while others report anxiogenic (anxiety-promoting) actions. jkacap.orgmdpi.comresearchgate.net This discrepancy may be related to factors such as the specific brain region targeted, the duration of ghrelin exposure (acute vs. chronic), and the experimental conditions. mdpi.comfrontiersin.org

Evidence for anxiolytic and antidepressant effects comes from studies showing that peripheral ghrelin administration can decrease anxiety-like behavior in tests like the elevated plus maze and open field test. nih.gov Some research suggests that increased ghrelin levels during stress may be an endogenous coping mechanism to prevent excessive anxiety. researchgate.net Furthermore, ghrelin administration has been shown to have antidepressant effects in animal models, and these effects may be mediated through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis and serotonergic systems. researchgate.netfrontiersin.org

Conversely, other studies have demonstrated that direct injection of ghrelin into certain brain regions can induce anxiety-like behaviors. jkacap.orgnih.gov The amygdala, a key brain area for processing fear and anxiety, expresses ghrelin receptors, and ghrelin's effects within this region appear to be site-specific, with injections into different subnuclei producing opposing effects on anxiety. nih.gov

The following table summarizes the dual role of acylated ghrelin in mood and anxiety-like behaviors as observed in preclinical research.

| Model System | Intervention | Behavioral Test | Key Findings | Reference(s) |

| Mice | Peripheral ghrelin injection | Open field, Elevated plus maze | Anxiolytic-like effects. | nih.gov |

| Mice | Chronic unpredictable mild stress | Forced swimming test, Sucrose preference test | Higher acylated ghrelin levels and antidepressant-like effects of ghrelin administration. | frontiersin.org |

| Rats/Mice | Central ghrelin injection | Elevated plus maze | Anxiogenic-like effects in some studies. | mdpi.com |

| Mice | Ghrelin injection into the amygdala | Varies | Anxiolytic or anxiogenic effects depending on the specific amygdala subregion. | nih.gov |

| Ghrelin knockout mice | Mild stress | Varies | More anxious behavior under mild stress compared to wild-type. | mdpi.com |

Sleep/Wake Rhythm Regulation

Acylated ghrelin plays a role in the regulation of the sleep-wake cycle and its interaction with the body's internal clock, the circadian system. Ghrelin levels exhibit a diurnal rhythm, typically rising before meals and during the night. wiadlek.pljneurosci.org This rhythm suggests that ghrelin may act as a signal to the central circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. jneurosci.org

Preclinical studies indicate that ghrelin can influence circadian rhythms. It has been shown to modulate the expression of clock genes, such as Per1 and Per2, in the stomach, suggesting a role in regulating peripheral circadian oscillations. wiadlek.plmdpi.com Furthermore, ghrelin may directly act on the SCN to influence the central clock. mdpi.com In animal models, ghrelin administration has been found to promote wakefulness. jneurosci.org

The interaction between ghrelin and the circadian system is bidirectional. The circadian clock can influence ghrelin secretion, and in turn, ghrelin can provide feedback to the circadian system, potentially as a food-entrainable signal. wiadlek.pljneurosci.org This is supported by findings that in conditions of restricted feeding, ghrelin levels peak in anticipation of meal times. jneurosci.org

The table below highlights key preclinical findings regarding the influence of acylated ghrelin on sleep/wake rhythm regulation.

| Model System | Observation/Intervention | Key Findings | Reference(s) |

| Rodents | Measurement of plasma ghrelin | Ghrelin levels exhibit a diurnal fluctuation. | wiadlek.pl |

| Mice | Ghrelin administration | Modulates the expression of clock genes (Per1, Per2) in the stomach. | mdpi.com |

| Mice | Ghrelin administration | Can induce phase advances in the circadian rhythm by acting on the SCN. | mdpi.com |

| Rodents | Ghrelin administration | Promotes wakefulness. | jneurosci.org |

| Mice | Jet-lagged C57BL/6J mice | Time-restricted feeding corrected the loss of diurnal ghrelin rhythms. | mdpi.com |

Olfactory and Taste Sensation

Acylated ghrelin has been shown to modulate the senses of smell (olfaction) and taste (gustation), which are critical for food seeking and evaluation. Preclinical research suggests that ghrelin can enhance olfactory sensitivity and influence taste perception.

In the realm of olfaction, ghrelin receptors are found in olfactory circuits in the brain. nih.gov Studies in rodents have demonstrated that ghrelin administration can increase sniffing frequency and lower odor detection thresholds, effectively enhancing the sense of smell. nih.govfrontiersin.org This suggests that ghrelin may amplify the ability to locate and identify food sources, a function consistent with its role as a hunger signal. nih.gov

Regarding taste, ghrelin and its receptor (GHS-R) are expressed in taste cells within the taste buds of the tongue. plos.orgplos.orgnih.gov This suggests a local, modulatory role for ghrelin in taste perception. Studies using ghrelin receptor knockout mice have shown reduced taste responsivity to salty and sour tastants. plos.orgnih.gov There is also evidence implicating the ghrelin system in the perception of fat taste. researchgate.net

The following table summarizes key preclinical findings on the effects of acylated ghrelin on olfactory and taste sensation.

| Sensory Modality | Model System | Intervention/Observation | Key Findings | Reference(s) |

| Olfaction | Rats | Intracerebroventricular ghrelin | Decreased odor detection thresholds and increased sniffing frequency. | nih.gov |

| Olfaction | Rodents | Ghrelin administration | Enhances olfactory sensitivity. | oup.com |

| Taste | Mice | Ghrelin receptor knockout | Reduced taste responsivity to salty and sour tastants. | plos.orgnih.gov |

| Taste | Mice | Ghrelin and GOAT knockout | Decreased taste sensitivity to lipid stimuli. | plos.org |

| Taste | Mice | Immunohistochemistry | Ghrelin and its receptor are co-localized in taste cells. | plos.orgnih.gov |

Immune System Modulation and Anti-inflammatory Actions

Acylated ghrelin exerts significant immunomodulatory effects, primarily characterized by anti-inflammatory actions. mdpi.comresearchgate.netfrontiersin.org Both ghrelin and its receptor are expressed in various immune cells, including T lymphocytes and monocytes, providing a direct pathway for its influence on the immune system. mdpi.comnih.gov

Preclinical studies across a range of inflammatory models have demonstrated the protective effects of ghrelin. In models of sepsis, ghrelin administration has been shown to reduce mortality, decrease the production of pro-inflammatory cytokines, and improve organ function. mdpi.comfrontiersin.org Ghrelin achieves its anti-inflammatory effects through several mechanisms. It can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.govijss-sn.com Concurrently, it can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). frontiersin.orgnih.govijss-sn.com

Furthermore, ghrelin can suppress the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org It has also been shown to attenuate neutrophil migration and promote the resolution of inflammation. researchgate.net These anti-inflammatory properties have been observed in various preclinical models of disease, including arthritis, colitis, pancreatitis, and experimental autoimmune encephalomyelitis. mdpi.comijss-sn.comugr.es

The table below summarizes the key anti-inflammatory actions of acylated ghrelin based on preclinical research.

| Disease Model/Condition | Model System | Key Findings | Reference(s) |

| Sepsis | Rats | Reduced mortality rate and lung injury. | mdpi.comfrontiersin.org |

| Arthritis | Rats | Ameliorated arthritis scores and inhibited IL-6. | ijss-sn.com |

| Colitis | Mice and Rats | Abolished inflammation, weight loss, and abnormal colonic histology. | mdpi.com |

| Experimental Autoimmune Encephalomyelitis | Mice | Reduced clinical severity and inflammatory infiltrates. | ugr.es |

| Lipopolysaccharide-induced inflammation | In vitro (macrophages) | Inhibited secretion of pro-inflammatory cytokines (TNF-α, IL-1β). | frontiersin.org |

| General Inflammation | In vitro (human T cells and monocytes) | Inhibited expression of pro-inflammatory cytokines and enhanced expression of anti-inflammatory IL-10. | nih.gov |

Cytokine Expression Regulation

Acylated ghrelin, the active form of the ghrelin hormone, exhibits significant regulatory effects on the expression of various cytokines, playing a crucial role in modulating inflammatory responses. Preclinical research has consistently demonstrated that acylated ghrelin can suppress the production of pro-inflammatory cytokines while, in some instances, promoting the expression of anti-inflammatory cytokines. This dual action underscores its potential as a key modulator of the immune system.

The anti-inflammatory properties of acylated ghrelin are mediated through its interaction with the growth hormone secretagogue receptor (GHS-R1a), which is expressed on various immune cells, including T cells and monocytes, as well as on endothelial cells. mdpi.comahajournals.org Activation of GHS-R1a by acylated ghrelin initiates signaling cascades that interfere with pro-inflammatory pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. ahajournals.org By preventing the activation and nuclear translocation of NF-κB, acylated ghrelin effectively downregulates the transcription of genes encoding pro-inflammatory cytokines. ahajournals.org

In various preclinical models, administration of acylated ghrelin has been shown to reduce the levels of several key pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α): Acylated ghrelin consistently inhibits the release of TNF-α in response to inflammatory stimuli like endotoxins (lipopolysaccharide, LPS) and in conditions such as sepsis and traumatic brain injury. ahajournals.orgfrontiersin.orgnih.gov

Interleukin-1beta (IL-1β): The production of IL-1β, another potent pro-inflammatory cytokine, is significantly attenuated by acylated ghrelin in various inflammatory models. nih.govnih.gov

Interleukin-6 (IL-6): Similar to TNF-α and IL-1β, the expression of IL-6 is downregulated following acylated ghrelin treatment in conditions of systemic inflammation. nih.govnih.gov

Conversely, some studies suggest that acylated ghrelin can also enhance the production of anti-inflammatory cytokines. For instance, it has been reported to increase the levels of Interleukin-10 (IL-10), a cytokine known for its potent anti-inflammatory and immunosuppressive functions. frontiersin.orgfrontiersin.org This effect is thought to be mediated by the p38 MAPK (mitogen-activated protein kinase) phosphorylation pathway via the GHS-R. frontiersin.orgfrontiersin.org

The regulatory effect of acylated ghrelin on cytokine expression is not limited to systemic inflammation. It has also been observed in the context of specific tissues and cell types. For example, in human T cells, acylated ghrelin functions in an autocrine and paracrine manner to regulate the expression of pro-inflammatory cytokines. nih.gov A reduction in T cell-derived ghrelin leads to an increase in Th1 cytokines and IL-17 secretion. nih.gov Furthermore, in models of diet-induced obesity, acylated ghrelin treatment has been shown to reduce muscle inflammation by decreasing nuclear NF-κB and tissue TNF-α levels. plos.org

It is important to note that the anti-inflammatory effects of ghrelin are primarily attributed to its acylated form. Des-acyl ghrelin, the unacylated form of the hormone, generally does not exhibit the same potent anti-inflammatory properties, suggesting that the interaction with the GHS-R1a is crucial for this function. ahajournals.org

The table below summarizes the findings from various preclinical studies on the effect of acylated ghrelin on cytokine expression.

| Model System | Inflammatory Stimulus/Condition | Key Findings on Cytokine Regulation by Acylated Ghrelin | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-α (TNF-α) | Inhibited basal and TNF-α-induced release of pro-inflammatory cytokines. | ahajournals.org |

| Rats | Endotoxin | Inhibited endotoxin-induced production of pro-inflammatory cytokines in vivo. | ahajournals.org |

| Mice | Lipopolysaccharide (LPS) | Reduced the release of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. | nih.gov |

| Rats | Sepsis (cecal ligation and puncture) | Decreased levels of TNF-α and IL-6. | frontiersin.org |

| Mice | Traumatic Brain Injury (TBI) | Decreased serum TNF-α levels. | nih.gov |

| Human T cells | RNA interference (ghrelin knockdown) | Ghrelin knockdown increased Th1 cytokines and IL-17 secretion. | nih.gov |

| Rats | High-fat diet | Reduced muscle inflammation (nuclear NF-κB, tissue TNF-α). | plos.org |

Vagal Nerve-Mediated Anti-inflammatory Pathways

A significant component of acylated ghrelin's anti-inflammatory action is mediated through its interaction with the vagus nerve, a critical communication pathway between the gut and the brain. This interaction activates the "cholinergic anti-inflammatory pathway," a neural reflex that inhibits peripheral inflammation.

The vagus nerve can sense peripheral inflammation and transmit this information to the central nervous system. In response, efferent vagal nerve fibers release acetylcholine in peripheral tissues, which can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines, thereby dampening the inflammatory response.

Acylated ghrelin plays a pivotal role in modulating this pathway. It has been shown to stimulate the vagus nerve, and this stimulation is essential for its systemic anti-inflammatory effects. frontiersin.orgfrontiersin.org In preclinical models of sepsis and traumatic brain injury, the anti-inflammatory benefits of acylated ghrelin administration, such as the reduction of circulating pro-inflammatory cytokines, were significantly diminished or completely abolished in vagotomized animals (animals in which the vagus nerve has been severed). frontiersin.orgfrontiersin.org This demonstrates the dependency of ghrelin's anti-inflammatory action on an intact vagus nerve.

The mechanism involves ghrelin receptors located on vagal afferent neurons. When acylated ghrelin binds to these receptors, it increases the firing rate of the vagus nerve. This signal is relayed to the brain, which in turn leads to an increase in efferent vagal activity and the subsequent release of acetylcholine in various organs, suppressing inflammation.

For instance, in a mouse model of traumatic brain injury, vagal nerve stimulation (VNS) was found to increase serum ghrelin levels and decrease TNF-α. nih.gov The anti-inflammatory effect of VNS was abrogated by the administration of a ghrelin receptor antagonist, suggesting that ghrelin release is a crucial downstream mediator of the anti-inflammatory effects of VNS. nih.gov Similarly, in sepsis models, ghrelin administration failed to reduce the levels of TNF-α and IL-6 in vagotomized mice, highlighting the critical role of the vagal nerve in mediating these protective effects. frontiersin.org

The interplay between acylated ghrelin and the vagus nerve represents a key neuroendocrine-immune axis that regulates inflammation. This pathway is not only important in acute inflammatory states like sepsis and trauma but also has implications for chronic inflammatory conditions.

The table below summarizes preclinical research findings on the vagal nerve-mediated anti-inflammatory effects of acylated ghrelin.

| Model System | Condition | Key Findings | Reference |

| Mice | Sepsis (polymicrobial) | Ghrelin administration did not reduce TNF-α and IL-6 levels in vagotomized mice, indicating the necessity of the vagus nerve for its anti-inflammatory effects. | frontiersin.org |

| Mice | Traumatic Brain Injury (TBI) | Vagal nerve stimulation increased serum ghrelin and decreased TNF-α; this effect was blocked by a ghrelin receptor antagonist. | nih.gov |

| Mice | Endotoxemia | Exogenous ghrelin downregulated inflammatory cytokines TNF-α and IL-6 by activating the vagus nerve. | nih.gov |

| Rats | Sepsis | Ghrelin administration stimulated the vagus nerve and inhibited sympathetic neurons, contributing to its anti-inflammatory effects. | frontiersin.org |

Effects on Bone Formation and Metabolism